PTP1B Inhibition Potency: Superior IC50 vs. cis-Diastereomer and Other Analogs
Antifungal agent 91 (compound 1) exhibits the most potent PTP1B inhibition among 13 isolated dihydroflavonol and flavone analogs from Artocarpus elasticus, with an IC50 of 0.17 µM [1]. This represents a 13-fold increase in potency over its cis-diastereomer (compound 2, IC50 = 2.24 µM) and a 105-fold increase over compound 3 (IC50 = 17.79 µM) [2]. The compound also shows a 4.6-fold higher potency than flavone glycoside 13 (IC50 = 0.79 µM) [3].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.17 ± 0.3 µM |
| Comparator Or Baseline | Compound 2: 2.24 ± 0.5 µM; Compound 3: 17.79 ± 0.2 µM; Compound 13: 0.79 µM |
| Quantified Difference | 13-fold vs. 2; 105-fold vs. 3; 4.6-fold vs. 13 |
| Conditions | In vitro PTP1B enzymatic assay; isolated recombinant human PTP1B enzyme |
Why This Matters
The 13- to 105-fold potency advantage over close structural analogs directly reduces compound consumption per experiment and minimizes off-target effects at equivalent effective concentrations.
- [1] Shah, A. B., et al. (2024). ACS Omega, 9(8), 9283–9296. Table 2, lines 230–233. View Source
- [2] Shah, A. B., et al. (2024). ACS Omega, 9(8), 9283–9296. Lines 213–218, comparing 1 vs 2 and 3. View Source
- [3] Shah, A. B., et al. (2024). ACS Omega, 9(8), 9283–9296. Abstract, lines 41–42, and line 227. View Source
